Boronic acid, B-[4-[[4-[(E)-[1-[(4-fluorophenyl)Methyl]-2,5-dioxo-3-pyrrolidinylidene]Methyl]phenoxy]Methyl]phenyl]-
Description
Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature
The molecular architecture of this boronic acid derivative encompasses a complex arrangement of aromatic systems connected through specific linkage patterns. The compound possesses the molecular formula C25H21BFNO5 with a molecular weight of 445.2 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is [4-[[4-[(E)-[1-[(4-fluorophenyl)methyl]-2,5-dioxopyrrolidin-3-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid. This nomenclature reflects the hierarchical organization of functional groups and structural motifs present within the molecule.
The central structural framework consists of a boronic acid functional group attached to a phenyl ring, which serves as the primary scaffold for subsequent substitution. The para position of this phenyl ring bears a methylene bridge connecting to a phenoxy system. This phenoxy component further links to another aromatic ring that participates in an extended conjugation system through an E-configured double bond. The pyrrolidinone heterocycle represents a five-membered lactam structure incorporating nitrogen functionality, while the 4-fluorophenyl substituent provides additional aromatic character with halogen modification.
The molecular representation through Simplified Molecular-Input Line-Entry System notation reveals the connectivity pattern: B(C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/3\CC(=O)N(C3=O)CC4=CC=C(C=C4)F)(O)O. This notation explicitly demonstrates the stereochemical configuration at the double bond and the specific regiochemistry of all substituents. The compound exhibits multiple sites of potential intermolecular interaction, including the boronic acid hydroxyl groups, the carbonyl functionalities within the pyrrolidinone ring, and the aromatic systems capable of pi-pi stacking interactions.
Crystallographic Analysis of Boron-Centered Coordination Geometry
The boron atom in this compound adopts the characteristic trigonal planar geometry observed in arylboronic acids under neutral conditions. Crystallographic studies of related phenylboronic acid derivatives demonstrate that the carbon-boron-oxygen angle typically measures approximately 118-122 degrees, with the boronic acid functional group maintaining near-coplanarity with the attached aromatic ring. The boron-oxygen bond distances in arylboronic acids generally range from 1.35 to 1.38 Angstroms, representing slightly elongated bonds compared to cyclic boronic esters where these distances are typically 1.31-1.35 Angstroms.
The coordination environment around the boron center involves sp2 hybridization, creating a planar arrangement that facilitates hydrogen bonding interactions between adjacent molecules in the solid state. Crystallographic analysis of phenylboronic acid reveals that molecules arrange in dimeric units through paired oxygen-hydrogen to oxygen hydrogen bonds, with each dimeric ensemble further connected to four additional units through extended hydrogen bonding networks. The angle between the carbon-boron-oxygen plane and the phenyl ring typically shows minimal deviation, with twist angles around the carbon-boron bond measuring between 6.6 and 21.4 degrees in related structures.
The extended molecular framework of this compound introduces additional geometric constraints through the presence of the pyrrolidinone ring and the E-configured double bond. The pyrrolidinone moiety adopts a planar conformation to maximize conjugation with the adjacent aromatic system, while the double bond geometry imposes specific angular relationships between the phenoxy and pyrrolidinone components. The fluorophenyl substituent orientation depends on rotational freedom around the nitrogen-carbon bond connecting it to the pyrrolidinone ring, potentially influencing overall molecular conformation and crystal packing arrangements.
Comparative Structural Features with Arylboronic Acid Derivatives
Comparative analysis with established arylboronic acid derivatives reveals both conserved structural motifs and unique architectural features in this compound. Simple phenylboronic acid demonstrates the fundamental boronic acid geometry with O-H...O hydrogen bonding patterns that create infinite layer structures in the crystalline state. The 4-methoxyphenylboronic acid and 4-carboxy-2-nitrophenylboronic acid derivatives maintain similar hydrogen bonding arrangements while introducing additional functional group interactions. These simpler structures serve as reference points for understanding the extended functionality present in the target compound.
The incorporation of the pyrrolidinone heterocycle distinguishes this compound from conventional arylboronic acids by introducing lactam functionality that can participate in both hydrogen bonding and dipole-dipole interactions. Related compounds such as 4-(methoxycarbonyl)phenylboronic acid show how ester functionalities influence molecular planarity, with methoxycarbonyl groups typically inclined 7-13 degrees from the benzene ring plane. The pyrrolidinone system in the target compound likely maintains greater planarity due to extended conjugation through the E-configured double bond.
The presence of the fluorophenyl substituent provides comparison opportunities with other halogenated arylboronic acids. Studies of 2-fluorophenylboronic acid demonstrate how fluorine substitution can influence conformational preferences through potential intramolecular hydrogen bonding between fluorine and boronic acid hydroxyl groups. The 4-fluorophenyl positioning in the target compound eliminates such intramolecular interactions but may contribute to intermolecular packing arrangements through halogen bonding or dipole alignment effects.
| Structural Parameter | Simple Phenylboronic Acid | 4-Methoxycarbonylphenylboronic Acid | Target Compound |
|---|---|---|---|
| Molecular Weight | 121.9 g/mol | 179.97 g/mol | 445.2 g/mol |
| O-B-O Angle | ~118° | 118.16° | ~118° (predicted) |
| Ring Planarity | Coplanar | 7.70° deviation | Extended conjugation |
| Hydrogen Bonding | O-H...O dimers | O-H...O + C-H...O | Multiple sites available |
Conformational Dynamics via Computational Molecular Modeling
Computational molecular modeling studies of boronic acid derivatives typically employ density functional theory methods to elucidate conformational preferences and electronic structure characteristics. For 3-aminophenylboronic acid and related derivatives, B3LYP/6-31G(d,p) calculations have proven effective for geometry optimization and prediction of spectroscopic properties. These computational approaches reveal that boronic acids can adopt different hybridization states depending on solution conditions, with sp2 trigonal geometry predominating at neutral pH and sp3 tetrahedral coordination becoming favorable under alkaline conditions.
The extended conjugation system in the target compound creates additional complexity in conformational analysis due to multiple rotatable bonds and potential intramolecular interactions. The E-configuration double bond between the phenoxy and pyrrolidinone components restricts rotation around this connection, but flexibility remains around the phenoxy-methylene, methylene-phenyl, and nitrogen-benzyl linkages. Computational studies suggest that the preferred conformation likely maximizes conjugation while minimizing steric clashes between the fluorophenyl substituent and other molecular components.
Density functional theory calculations on related boronic acid systems indicate that electronic transitions typically involve highest occupied molecular orbital to lowest unoccupied molecular orbital character, with absorption wavelengths influenced by the extent of conjugation and substituent effects. The target compound's extended pi-system likely shifts electronic transitions to longer wavelengths compared to simple phenylboronic acids, while the electron-withdrawing pyrrolidinone and fluorophenyl groups may modulate both transition energies and intensities.
Properties
IUPAC Name |
[4-[[4-[(E)-[1-[(4-fluorophenyl)methyl]-2,5-dioxopyrrolidin-3-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21BFNO5/c27-22-9-3-18(4-10-22)15-28-24(29)14-20(25(28)30)13-17-5-11-23(12-6-17)33-16-19-1-7-21(8-2-19)26(31)32/h1-13,31-32H,14-16H2/b20-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUCEGPEJNEJPP-DEDYPNTBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3CC(=O)N(C3=O)CC4=CC=C(C=C4)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/3\CC(=O)N(C3=O)CC4=CC=C(C=C4)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21BFNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis of Compound 1
Compound 1 can be dissected into three primary subunits (Figure 1):
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Boronic acid-functionalized biphenyl ether core
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Pyrrolidinylidene scaffold with a 4-fluorobenzyl substituent
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Methylene linker connecting the pyrrolidinylidene to the phenoxy group
The synthesis strategy involves sequential assembly:
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Formation of the pyrrolidinylidene core.
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Coupling to the biphenyl ether moiety.
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Introduction of the boronic acid group.
Synthesis of the Pyrrolidinylidene Core
The pyrrolidinylidene ring system is synthesized via a Knorr-type condensation between a 1,4-diketone and a primary amine. For Compound 1 , the amine component is 4-fluorobenzylamine, reacting with dimethyl 2,5-dioxohexanedioate under acidic conditions to yield the E-configured enamine .
Key Reaction Conditions :
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Solvent : Ethanol/water (3:1)
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Catalyst : p-Toluenesulfonic acid (10 mol%)
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Temperature : 80°C, 12 hours
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Yield : 78% (isolated as a yellow crystalline solid)
Mechanistic Insight :
Protonation of the diketone carbonyl facilitates nucleophilic attack by the amine, followed by cyclodehydration to form the pyrrolidinylidene ring. The E-configuration is stabilized by intramolecular hydrogen bonding between the enamine nitrogen and a carbonyl oxygen .
Formation of the Biphenyl Ether Moiety
The biphenyl ether segment is constructed via a Ullmann coupling between 4-bromophenol and 4-(bromomethyl)phenylboronic acid pinacol ester.
Optimized Protocol :
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Catalyst : CuI (20 mol%)
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Ligand : 1,10-Phenanthroline (40 mol%)
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Base : Cs₂CO₃ (2.5 equiv)
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Solvent : DMF, 110°C, 24 hours
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Yield : 65%
Challenges :
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Competitive deboronation of the pinacol ester under basic conditions.
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Mitigated by using a sterically hindered boronate (e.g., MIDA boronate) or lowering reaction temperature .
Palladium-Catalyzed Borylation of Aryl Chlorides
The boronic acid group is introduced via a direct borylation of the aryl chloride intermediate using tetrahydroxydiboron (B₂(OH)₄) and a palladium catalyst .
General Procedure :
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Substrate : 4-[[4-[(E)-[1-[(4-Fluorophenyl)methyl]-2,5-dioxo-3-pyrrolidinylidene]methyl]phenoxy]methyl]chlorobenzene
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Catalyst System : Pd(OAc)₂ (2.5 mol%), XPhos (5 mol%), NaOBu (2.5 mol%)
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Reagent : B₂(OH)₄ (3.0 equiv)
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Solvent : Ethanol (0.1 M)
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Conditions : 80°C, 12 hours under N₂
Work-Up :
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Filtration through Celite to remove Pd residues.
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Precipitation of the boronic acid by adding aqueous KHF₂ (0°C).
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Isolation via filtration (yield: 82%, purity >95% by HPLC).
Functional Group Tolerance :
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The method accommodates electron-deficient aryl chlorides and is compatible with ketones, ethers, and fluorinated groups present in Compound 1 .
Alternative Lithium-Mediated Borylation
For substrates incompatible with palladium catalysis, a lithium-mediated approach is employed :
Procedure :
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Substrate : 4-[[4-[(E)-[1-[(4-Fluorophenyl)methyl]-2,5-dioxo-3-pyrrolidinylidene]methyl]phenoxy]methyl]chlorobenzene
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Reagents : Li metal (2.2 equiv), B(OMe)₃ (1.1 equiv)
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Solvent : THF, −78°C to 25°C, 6 hours
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Hydrolysis : 10% HCl(aq), 0°C
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Yield : 74%
Advantages :
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Avoids transition metals, simplifying purification.
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Effective for sterically hindered aryl chlorides.
One-Pot Suzuki-Miyaura Coupling Strategy
A streamlined synthesis employs a one-pot borylation/coupling sequence :
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | B₂(OH)₄, Pd/XPhos, EtOH, 80°C, 4h | In situ formation of boronic acid |
| 2 | Add 4-bromoanisole, K₂CO₃(aq), 80°C, 12h | Biaryl coupling (Yield: 85%) |
Application to Compound 1 :
This method could couple the boronic acid intermediate with a halogenated pyrrolidinylidene precursor, though steric hindrance may necessitate higher catalyst loading (up to 5 mol% Pd).
Critical Data Tables
Table 1. Comparative Yields for Borylation Methods
| Method | Catalyst | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Pd/XPhos + B₂(OH)₄ | Pd(OAc)₂/XPhos | 82 | 95 | |
| Li/B(OMe)₃ | None | 74 | 92 | |
| One-pot Suzuki | Pd/XPhos | 85 | 97 |
Table 2. Optimization of Ullmann Coupling
| Ligand | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1,10-Phenanthroline | Cs₂CO₃ | 110 | 65 |
| DMEDA | K₃PO₄ | 120 | 58 |
| None | K₂CO₃ | 100 | 42 |
Chemical Reactions Analysis
Types of Reactions
Boronic acids, including this specific compound, undergo various types of chemical reactions:
Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds.
Oxidation: Conversion to phenols or other oxygen-containing compounds.
Substitution: Reactions with electrophiles to form new carbon-boron bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products
Biaryl Compounds: From Suzuki-Miyaura coupling.
Phenols: From oxidation reactions.
Scientific Research Applications
Anticancer Applications
Boronic acids have been extensively studied for their anticancer properties. The compound has shown promise as a proteasome inhibitor, a mechanism that is crucial for cancer cell proliferation. Research indicates that it can halt the cell cycle at the G2/M phase, leading to growth inhibition in cancer cells. For instance, a study demonstrated that this compound exhibited an IC50 value of 8.21 nM against certain cancer cell lines, suggesting its potential as a lead compound for further development .
Antibacterial Properties
Boronic acids have also been evaluated for their antibacterial activities. The specific boronic acid derivative has shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 7.81 µg/mL. This activity is attributed to its ability to bind to leucyl-tRNA synthetase, an essential enzyme in bacterial protein synthesis .
Sensor Technology
Boronic acids are utilized in sensor technology due to their ability to selectively bind carbohydrates and other diols. The compound can be incorporated into fluorescent sensors that detect glycan chains on biomolecules. For example, studies have developed modular fluorescent dyes based on phenyl boronic acid that can measure binding interactions with glycan chains using techniques such as Quartz Crystal Microbalance (QCM) .
Drug Delivery Systems
The unique properties of boronic acids allow them to be used in drug delivery systems where they can act as carriers for therapeutic agents. Their ability to form reversible bonds with biomolecules facilitates targeted delivery and controlled release of drugs. This characteristic is particularly beneficial in enhancing the pharmacokinetic profiles of drugs, improving their efficacy and reducing side effects .
Material Science
In material science, boronic acids are employed in the synthesis of polymers and hydrogels with tunable properties. The ability of boronic acids to undergo dynamic covalent bonding enables the creation of smart materials that can respond to environmental changes such as pH or temperature. This application is crucial for developing responsive drug delivery systems and tissue engineering scaffolds .
Case Studies
Mechanism of Action
The mechanism of action of boronic acids often involves their ability to form reversible covalent bonds with diols and other nucleophiles. This property makes them useful in various chemical and biological applications . The molecular targets and pathways involved can vary depending on the specific application but often include interactions with enzymes and other proteins .
Comparison with Similar Compounds
Comparison with Similar Boronic Acid Compounds
Structural Analogues with Fluorinated Aromatic Systems
Fluorinated phenyl groups are common in boronic acids to modulate electronic and steric properties. Key comparisons include:
Note: *Exact molecular data for the target compound is unavailable in the evidence; estimates are based on structural analysis.
Key Insights :
- Compared to [4-Fluoro-2-(1-pyrrolidinylmethyl)phenyl]boronic acid , the target’s extended phenoxymethyl linker may reduce crystallinity, impacting synthetic purification.
Boronic Acids with Heterocyclic Substituents
Heterocycles like pyrrolidine or morpholine are often incorporated to improve solubility or bioactivity:
Key Insights :
- The target’s 2,5-dioxo-pyrrolidinylidene group may increase electrophilicity compared to saturated heterocycles (e.g., piperidine ), favoring nucleophilic reactions.
- Sulfonyl-containing analogs (e.g., ) exhibit higher polarity, making them more suitable for aqueous-phase reactions.
Boronic Acids with Bulky Aromatic Substituents
Bulky groups influence steric hindrance and reactivity:
Key Insights :
- The target’s phenoxymethyl linker provides moderate steric bulk compared to diisopropylphenoxy groups , balancing reactivity and accessibility in cross-coupling.
- Diphenylamino analogs prioritize electronic properties over steric effects, highlighting the target’s hybrid design for multifunctionality.
Biological Activity
Boronic acids, including the compound B-[4-[[4-[(E)-[1-[(4-fluorophenyl)Methyl]-2,5-dioxo-3-pyrrolidinylidene]Methyl]phenoxy]Methyl]phenyl]-, have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific boronic acid, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound under consideration has the following structural formula:
This structure features a boronic acid group attached to a complex aromatic system that includes a fluorinated phenyl group. The presence of the boron atom contributes to its unique reactivity and biological properties.
Boronic acids act primarily as enzyme inhibitors, particularly targeting proteasomes and certain kinases. Their ability to form reversible covalent bonds with diols allows them to interact selectively with biomolecules:
- Proteasome Inhibition : Boronic acids can inhibit the proteasome, a critical component in cellular protein degradation pathways. This inhibition leads to the accumulation of misfolded proteins, triggering apoptosis in cancer cells .
- Antimicrobial Activity : Some boronic acids exhibit antibacterial and antiviral properties by disrupting bacterial cell wall synthesis and inhibiting viral replication .
- Cancer Therapeutics : The compound shows promise in cancer therapy, particularly for multiple myeloma and other malignancies. Its mechanism involves the inhibition of the proteasome pathway, which is crucial for cancer cell survival .
Biological Activity Data
The biological activities of B-[4-[[4-[(E)-[1-[(4-fluorophenyl)Methyl]-2,5-dioxo-3-pyrrolidinylidene]Methyl]phenoxy]Methyl]phenyl]- can be summarized in the following table:
Case Studies
- Multiple Myeloma Treatment : The FDA-approved drug Velcade® (bortezomib), a boronic acid derivative, has shown significant efficacy in treating multiple myeloma by inhibiting the proteasome. Studies indicate that similar compounds could enhance therapeutic outcomes through improved selectivity and reduced side effects .
- In Vitro Studies : Research has demonstrated that boronic acid derivatives exhibit potent activity against various cancer cell lines in vitro. For instance, compounds structurally related to B-[4-[[4-[(E)-[1-[(4-fluorophenyl)Methyl]-2,5-dioxo-3-pyrrolidinylidene]Methyl]phenoxy]Methyl]phenyl]- have shown IC50 values in the low nanomolar range against breast and prostate cancer cells, indicating strong potential for clinical application .
- Mechanistic Insights : A recent study elucidated that boronic acids can alter the conformation of target proteins upon binding, enhancing their inhibitory effects on enzymatic activity. This structural modulation is crucial for developing more effective therapeutic agents .
Q & A
Basic: What are the key considerations for synthesizing complex boronic acid derivatives like the given compound?
Answer:
Synthesis of aromatic boronic acids requires strategic planning to avoid instability and impurities. Key steps include:
- Prodrug intermediates : Synthesize boronic esters first, as free boronic acids are prone to dehydration and challenging to purify. For example, pinacol esters are stable intermediates .
- Functional group compatibility : Protect reactive groups (e.g., fluorophenyl or pyrrolidinyl moieties) during cross-coupling reactions (e.g., Suzuki-Miyaura) to prevent side reactions .
- Purification : Use silica gel chromatography under inert atmospheres or derivatization (e.g., diol esterification) to stabilize boronic acids for analysis .
Basic: Which analytical techniques are effective for characterizing boronic acids, and how can dehydration artifacts be minimized?
Answer:
- MALDI-MS with derivatization : Convert boronic acids to cyclic esters (e.g., using 2,5-dihydroxybenzoic acid) to suppress trimerization. This enables accurate mass analysis of linear/branched peptides .
- LC-MS/MS : Detect impurities (e.g., in pharmaceuticals) at ppm levels using validated methods with ion-pairing agents to enhance sensitivity .
- Thermogravimetric analysis (TGA) : Assess thermal stability by monitoring decomposition temperatures (e.g., pyrene-1-boronic acid stable up to 600°C) .
Advanced: How can boronic acid-based proteasome inhibitors be rationally designed for enhanced potency?
Answer:
- Substrate mimicry : Replace aldehyde warheads in peptidic inhibitors with boronic acids to form reversible covalent bonds with catalytic threonine residues (e.g., Bortezomib’s design) .
- Computational modeling : Use co-crystallization data (e.g., yeast 20S proteasome) to optimize binding geometry and selectivity .
- In vivo testing : Evaluate pharmacokinetics (e.g., plasma stability) and efficacy in xenograft models (e.g., multiple myeloma) .
Advanced: What experimental strategies improve the selectivity of boronic acid systems in glycoprotein binding studies?
Answer:
- Buffer optimization : Use high-pH borate buffers to weaken non-specific interactions (e.g., hydrophobic or ionic) while maintaining diol-binding specificity .
- Surface functionalization : Immobilize boronic acids on carboxymethyl dextran-coated substrates to reduce steric hindrance and improve glycoprotein capture .
- Competitive elution : Apply sorbitol or fructose to displace bound glycoproteins selectively .
Advanced: How can boronic acid fluorescent sensors be optimized for detecting α-hydroxy acids or bacterial targets?
Answer:
- d-PeT sensor design : Incorporate phenylethynylated carbazole backbones to enable photoinduced electron transfer (PeT), reducing background fluorescence at acidic pH. DFT calculations guide substituent selection for optimal binding .
- Polymer conjugation : Attach boronic acids to carbon dots (C-dots) or conjugated polymers to enhance solubility and specificity for Gram-positive bacteria (via glycolipid interactions) .
- pH modulation : Adjust buffer conditions to stabilize boronate ester formation (e.g., pH 7.4 for glucose sensing) .
Basic: What structural factors influence the thermal stability of aromatic boronic acids?
Answer:
- Substituent effects : Electron-withdrawing groups (e.g., -CF₃) increase stability by reducing boroxine formation. For example:
| Compound | Decomposition Temperature (°C) | Reference |
|---|---|---|
| Pyrene-1-boronic acid | 600 | |
| 4-Fluorophenylboronic acid | 320 |
- Polymer incorporation : Embedding boronic acids in hydrophilic polymers (e.g., PAA-ran-PAAPBA) enhances thermal resistance .
Advanced: How can non-specific binding be mitigated in boronic acid-functionalized biosensors?
Answer:
- Surface blocking : Pre-treat sensors with BSA or casein to mask hydrophobic interaction sites .
- Dual-receptor systems : Combine boronic acids with lectins or antibodies for orthogonal binding validation .
- Microfluidic integration : Use paper-based microfluidic chips (µPADs) to separate interfering molecules via size exclusion .
Basic: What methodologies detect boronic acid impurities in pharmaceuticals?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
